molecular formula C14H9NO3 B6376095 4-(3-Carboxyphenyl)-2-cyanophenol CAS No. 1261967-69-4

4-(3-Carboxyphenyl)-2-cyanophenol

Cat. No.: B6376095
CAS No.: 1261967-69-4
M. Wt: 239.23 g/mol
InChI Key: BITLFUBATCQJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxyphenyl)-2-cyanophenol is a phenolic derivative characterized by a cyanophenol core substituted with a 3-carboxyphenyl group. This compound combines electron-withdrawing groups (cyano and carboxy) that influence its electronic properties, solubility, and reactivity. Its molecular formula is inferred as C₁₄H₉NO₃ (molecular weight ≈ 239.23 g/mol), though this may vary depending on isomerism .

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-12-7-10(4-5-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITLFUBATCQJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684758
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-69-4
Record name 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 4-(3-Carboxyphenyl)-2-cyanophenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Carboxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4-(3-Carboxyphenyl)-2-cyanophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-cyanophenol depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyano group can participate in nucleophilic or electrophilic reactions, influencing molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Carboxyphenyl)-2-cyanophenol with structurally related compounds, emphasizing physicochemical properties, biological activity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) pKa LogP Key Features Applications/Activity References
4-(3-Carboxyphenyl)-2-cyanophenol C₁₄H₉NO₃ ~239.23 ~5-6* ~1.8* Combines cyano and carboxy groups; enhanced acidity due to electron-withdrawing substituents. Potential intermediate for drugs or agrochemicals; possible enzyme inhibition activity. Extrapolated
2-Cyanophenol C₇H₅NO 119.12 6.86–7.17 1.66 Simpler structure with only cyano and hydroxyl groups. Intermediate for azoxystrobin (fungicide) and Bunirolol (antihypertensive drug).
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol C₁₄H₈FNO₃ 257.22 N/A N/A Fluorine substitution enhances lipophilicity and alters electronic properties. Likely used in fluorinated drug candidates; improved metabolic stability.
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol C₁₄H₇FN₂O 254.22 N/A N/A Dual cyano groups and fluorine; high polarity and potential for π-π interactions. Candidate for kinase inhibitors or imaging agents.

*Estimated based on structural analogs (e.g., 2-cyanophenol’s pKa decreases with additional electron-withdrawing groups).

Key Structural and Functional Comparisons

Acidity (pKa): The carboxyphenyl group in 4-(3-Carboxyphenyl)-2-cyanophenol likely lowers its pKa compared to 2-cyanophenol (pKa ~6.86–7.17). The electron-withdrawing nature of the carboxy group increases acidity, making it more soluble in basic conditions . Fluorinated analogs (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) may exhibit even lower pKa values due to fluorine’s inductive effects .

Lipophilicity (LogP): 2-Cyanophenol has a LogP of 1.66, indicating moderate lipophilicity. The addition of a carboxyphenyl group in 4-(3-Carboxyphenyl)-2-cyanophenol slightly increases LogP (~1.8), balancing solubility and membrane permeability . Fluorinated derivatives (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) likely have higher LogP due to fluorine’s hydrophobicity, enhancing bioavailability .

Biological Activity: Benzamide analogs with carboxyphenyl groups () show inhibitory activity against PCAF HAT enzymes (e.g., 79% inhibition for compound 17). Fluorinated analogs may exhibit improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Utility: 2-Cyanophenol is a key intermediate for fungicides and antihypertensive drugs. The carboxyphenyl variant could enable coupling reactions (e.g., peptide synthesis) via its carboxylic acid group . Fluorinated derivatives are valuable in PET imaging and drug design due to fluorine’s metabolic stability .

Contradictions and Limitations

  • pKa Discrepancy: cites 2-cyanophenol’s pKa as 6.86, while reports 7.16. This variation may arise from measurement conditions (e.g., solvent, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.